molecular formula C15H23NO5S B2361801 3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide CAS No. 2034586-16-6

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide

Cat. No.: B2361801
CAS No.: 2034586-16-6
M. Wt: 329.41
InChI Key: SSKAMRSMKRCPAM-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonyl group attached to a propanamide backbone, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide typically involves the following steps:

    Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.

    Amidation Reaction: The benzenesulfonyl chloride is then reacted with 3-aminopropanoic acid to form the intermediate benzenesulfonyl propanamide.

    Alkylation: The final step involves the alkylation of the intermediate with 2,3-dimethoxy-2-methylpropyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for new drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site.

    Pathways Involved: The inhibition of enzymes can disrupt metabolic pathways, leading to the desired therapeutic effects, such as antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide is unique due to its specific structural features, such as the presence of the 2,3-dimethoxy-2-methylpropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-15(21-3,12-20-2)11-16-14(17)9-10-22(18,19)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKAMRSMKRCPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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